4-(3-Methoxyphenyl)piperidine
Overview
Description
4-(3-Methoxyphenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its structural similarity to various bioactive molecules. The presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, makes it a versatile scaffold in drug design and synthesis.
Scientific Research Applications
4-(3-Methoxyphenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various receptors and enzymes in the body, influencing a range of physiological processes .
Mode of Action
Piperidine derivatives, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also a CYP2D6 inhibitor . These properties can impact the bioavailability of the compound in the body.
Result of Action
Piperidine derivatives have been shown to have various effects at the molecular and cellular level, including anti-inflammatory and anti-apoptotic effects .
Biochemical Analysis
Biochemical Properties
4-(3-Methoxyphenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of metabolites through processes such as hydroxylation and demethylation . Additionally, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest and promote apoptosis in certain cancer cell lines . The compound also modulates the activity of reactive oxygen species (ROS) and antioxidant enzymes, thereby impacting cellular redox homeostasis . These effects on cellular processes highlight the potential therapeutic applications of this compound in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze reactions such as hydroxylation and demethylation . The metabolites formed through these reactions can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein may play a role in the efflux of this compound from cells, affecting its intracellular concentration and distribution . These factors are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)piperidine typically involves the reaction of 3-methoxybenzaldehyde with piperidine under acidic or basic conditions. One common method includes the reductive amination of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(3-Hydroxyphenyl)piperidine.
Reduction: this compound derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)piperidine
- 3-(3-Methoxyphenyl)piperidine
- 4-(3-Hydroxyphenyl)piperidine
Comparison: 4-(3-Methoxyphenyl)piperidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONQCMNVMIGQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443699 | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-55-2 | |
Record name | 4-(3-Methoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99329-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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